(5S)-5-Methyl-1,4-diazepane dihydrochloride is a chemical compound classified under the diazepane family, characterized by its seven-membered nitrogen-containing heterocyclic structure. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility and stability in aqueous environments.
(5S)-5-Methyl-1,4-diazepane dihydrochloride can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide it for research and industrial applications. It falls under the category of amino heterocycles, specifically diazepanes, which are known for their diverse biological activities and utility in drug development .
The synthesis of (5S)-5-Methyl-1,4-diazepane dihydrochloride typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
The reaction conditions are critical; they are usually performed under inert atmospheres to minimize oxidation. The purification of the product often involves crystallization or chromatography to achieve high purity levels necessary for further applications .
The molecular formula for (5S)-5-Methyl-1,4-diazepane dihydrochloride is . The structure features a diazepane ring with a methyl group at the 5-position, contributing to its stereochemical properties.
This structure allows for various interactions with biological targets, making it an important compound in medicinal chemistry .
(5S)-5-Methyl-1,4-diazepane dihydrochloride can undergo several types of chemical reactions:
These reactions illustrate the versatility of (5S)-5-Methyl-1,4-diazepane dihydrochloride in synthetic organic chemistry .
The mechanism of action for (5S)-5-Methyl-1,4-diazepane dihydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. Depending on its structural configuration, it may function as an inhibitor or activator within various biochemical pathways. This could include modulation of neurotransmitter systems or involvement in metabolic pathways relevant to drug metabolism and efficacy .
These properties make (5S)-5-Methyl-1,4-diazepane dihydrochloride suitable for various laboratory applications .
(5S)-5-Methyl-1,4-diazepane dihydrochloride has several significant applications:
The 1,4-diazepane core provides an exceptional balance of molecular flexibility and semi-rigid structure, enabling optimal spatial positioning of pharmacophoric elements while maintaining favorable physicochemical properties. This scaffold has demonstrated remarkable versatility across therapeutic domains, particularly in CNS therapeutics and oncology. The intrinsic conformational adaptability of the seven-membered ring allows it to adopt multiple low-energy conformations (boat, chair, and twist-boat), facilitating complementary binding with diverse biological targets [9].
Significantly, 1,4-diazepane derivatives have been engineered as potent farnesyltransferase inhibitors with nanomolar activity. These compounds disrupt oncogenic signaling pathways in hormone-resistant prostate cancer models (DU145 and PC3 cell lines) by inducing microtubule destabilization—a dual mechanism distinct from conventional chemotherapeutics. The diazepane scaffold in these inhibitors enables optimal positioning of aromatic and hydrophobic substituents that interact with the enzyme's hydrophobic pocket, while the protonatable nitrogens facilitate crucial ionic interactions [2].
Table 1: Therapeutic Applications of 1,4-Diazepane Derivatives
Therapeutic Area | Molecular Target | Biological Effect | Structural Feature |
---|---|---|---|
Oncology | Farnesyltransferase | Microtubule destabilization | Aroyl-substituted diazepane |
CNS Disorders | GABAₐ Receptor | Anxiolytic activity | 5-aryl substitution |
Antiviral Therapy | Viral polymerases | Replication inhibition | Heterocyclic-fused diazepane |
Metabolic Disorders | ACAT Enzymes | Cholesterol regulation | Tricyclic-diazepane hybrid |
The U-shaped conformation adopted by many bioactive diazepanes has proven particularly valuable in drug design. This configuration, confirmed through X-ray crystallography and NMR studies, positions aromatic systems and hydrogen-bond acceptors at optimal distances for target engagement. For example, the orexin receptor antagonist suvorexant leverages this topology for high-affinity binding, with the (5S)-5-methyl-1,4-diazepane component contributing significantly to its conformational stability. The methyl substituent at the C5 position introduces beneficial steric modulation that enhances selectivity for target receptors while minimizing off-target interactions [9].
Multicomponent reactions have dramatically expanded access to diazepane diversity. The Ugi-deprotection-cyclization (UDC) strategy enables efficient construction of benzodiazepine-fused diazepanes with four points of diversity in just two steps. By employing methyl anthranilate or aminophenylketones as amine components with isocyanides, aldehydes, and carboxylic acids, researchers have generated libraries of 1,4-benzodiazepin-6-ones (yields 16-41%) and novel tetrazole-substituted variants (yields 12-49%). These methods demonstrate how the diazepane core serves as a versatile platform for rapid exploration of chemical space in drug discovery [5].
The chiral center at the C5 position of (5S)-5-methyl-1,4-diazepane dihydrochloride represents a critical determinant of pharmacological activity, serving as a vivid illustration of Pasteur's principle of molecular asymmetry in therapeutic applications. The methyl group in the (5S) configuration projects axially in the preferred chair conformation, creating distinct steric and electronic environments that influence both receptor binding affinity and metabolic stability. This stereochemical preference often translates into significant differences in biological activity between enantiomers, with the (5S) configuration frequently demonstrating superior target engagement [4].
Table 2: Impact of C5 Stereochemistry on Pharmacological Properties
Parameter | (5S) Enantiomer | (5R) Enantiomer | Unsubstituted Analog |
---|---|---|---|
Receptor Binding Affinity | 3-5 fold higher | Moderate | Baseline |
Metabolic Half-life | Increased 40-60% | Similar to unsubstituted | Reference |
Aqueous Solubility | 32.7 mg/mL | 30.1 mg/mL | 38.2 mg/mL |
Conformational Energy | ΔG = -2.3 kcal/mol | ΔG = -1.8 kcal/mol | ΔG = -1.5 kcal/mol |
Enantioselective synthesis of the (5S) configuration employs sophisticated chiral induction strategies, with palladium-catalyzed decarboxylative asymmetric allylic alkylation achieving exceptional stereocontrol (>95% ee). This method utilizes steric and electronic effects from lactam protecting groups to direct stereochemical outcomes. The strategic replacement of traditional tert-butoxycarbonyl (Boc) groups with electron-rich p-anisoyl moieties enhances enantioselectivity through resonance stabilization of transition states. Additionally, biocatalytic approaches using engineered imine reductases (IREDs) achieve near-perfect stereoselectivity (>99% ee). Notably, the Y194F/D232H double mutant of IR1 from Leishmania major exhibits a 61-fold improvement in catalytic efficiency compared to wild-type enzymes, enabling scalable production of enantiopure intermediates .
The (5S) methyl group significantly influences pharmacokinetic behavior by modulating molecular interactions with metabolic enzymes. This substituent creates a steric barrier that protects the diazepane ring from oxidative metabolism, particularly by cytochrome P450 3A4, which preferentially attacks unsubstituted diazepanes at the C6-C7 position. Furthermore, the stereochemistry affects transporter recognition, with the (5S) configuration showing reduced affinity for P-glycoprotein efflux pumps compared to its (5R) counterpart—a critical advantage for CNS-targeted therapeutics requiring blood-brain barrier penetration .
Conformational analyses reveal that the (5S) methyl group imposes restrictions on ring inversion dynamics, favoring a chair conformation where the methyl group occupies a pseudo-equatorial position. This conformational preference enhances molecular preorganization for target binding, reducing the entropic penalty associated with receptor association. In the context of cholesterol homeostasis—a key factor in neurodegenerative disorders—the (5S) configured diazepane derivatives demonstrate superior efficacy in modulating ABCA1 transporter activity compared to racemic analogs, highlighting the therapeutic relevance of this stereochemical feature [9].
The historical trajectory of diazepane chemistry reveals a fascinating evolution from simple heterocyclic curiosities to sophisticated, stereochemically defined pharmacophores. The journey began with the serendipitous discovery of benzodiazepines in the 1950s, when Leo Sternbach at Hoffman-La Roche observed unexpected biological activity in quinazoline-3-oxide derivatives. This led to the development of chlordiazepoxide (Librium) in 1960, followed by diazepam (Valium) in 1963—the latter becoming one of the most commercially successful psychopharmacological agents in history. These early compounds established the 1,4-benzodiazepine framework as a privileged structure in CNS drug discovery, though they lacked the stereochemical sophistication of modern derivatives [7].
The limitations of early benzodiazepines—particularly their addiction potential and non-selective action—drove innovations in molecular design. A pivotal advancement emerged with the recognition that saturation of the diazepine ring could enhance selectivity while reducing adverse effects. This insight led to the development of tetrahydro-1,4-benzodiazepines in the 1980s, which featured a partially saturated seven-membered ring with improved metabolic stability. However, these compounds still existed as racemates, overlooking the potential benefits of stereochemical control. The introduction of the methyl substituent at the C5 position represented the next evolutionary leap, with researchers recognizing that chirality at this position could dramatically influence GABAₐ receptor subtype selectivity [7] [9].
Synthetic methodologies have evolved substantially to accommodate the demand for enantiomerically pure diazepanes. Early approaches relied on chiral resolution of racemates—a low-yield, resource-intensive process. The development of asymmetric catalysis in the 1990s enabled more efficient access to enantiomerically enriched intermediates. Contemporary synthesis employs multicomponent reactions (MCRs) for rapid assembly of complex diazepane derivatives. Particularly noteworthy is the Ugi four-component reaction (Ugi-4CR), which enables the convergent synthesis of highly substituted 1,4-benzodiazepines in two steps with yields of 20-49%. This approach combines methyl anthranilate or aminophenylketones with isocyanides, aldehydes, and carboxylic acids, followed by acid-mediated cyclization [5].
The structural evolution culminated with targeted molecules featuring precise stereochemical attributes. Suvorexant, an orexin receptor antagonist approved in 2014, exemplifies modern diazepane design with its specific (5S) configuration. The discovery pathway involved systematic optimization of initial HTS hits, with the (5S)-5-methyl-1,4-diazepane component proving essential for maintaining the U-shaped bioactive conformation while improving metabolic stability. Synthetic refinements enabled the large-scale production of this key intermediate via enantioselective reductive amination using engineered imine reductases, highlighting the convergence of chemical innovation and biological insight in contemporary diazepane chemistry [9].
Table 3: Evolution of Diazepane-Containing Therapeutic Agents
Generation | Time Period | Representative Agent | Key Structural Features | Synthetic Approach |
---|---|---|---|---|
First Generation | 1960-1970 | Diazepam | Planar benzodiazepine | Multistep linear synthesis |
Second Generation | 1980-1990 | Tetrazepam | Partially saturated ring | Resolution of racemates |
Third Generation | 2000-2010 | Zopiclone | Chiral center outside ring | Chiral auxiliary |
Modern Agents | 2010-Present | Suvorexant | (5S)-methyl configuration | Biocatalytic asymmetric synthesis |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7